N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-nitrobenzamide
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Overview
Description
N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-nitrobenzamide is a chemical compound with the following properties:
Molecular Formula: CHNOS
Molecular Weight: 325.392 g/mol
CAS Number: 380455-09-4
Preparation Methods
Industrial Production Methods: As of now, there are no established industrial-scale production methods for N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-nitrobenzamide. Its rarity and specialized applications likely contribute to the lack of large-scale production.
Chemical Reactions Analysis
Reactivity: This compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions could modify functional groups.
Reduction: Reduction processes may alter the nitro group or other substituents.
Substitution: Substitution reactions could occur at different positions on the aromatic ring.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. Researchers would typically employ appropriate catalysts, solvents, and temperature conditions.
Major Products: The major products formed during these reactions would vary based on the specific reaction type. Further experimental data would be necessary to determine these products conclusively.
Scientific Research Applications
Chemistry: As a building block for novel compounds.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing specialized materials or catalysts.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Properties
Molecular Formula |
C16H12N4O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-nitro-N-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)benzamide |
InChI |
InChI=1S/C16H12N4O3S/c21-15(9-3-1-4-10(7-9)20(22)23)19-14-13-11-5-2-6-12(11)24-16(13)18-8-17-14/h1,3-4,7-8H,2,5-6H2,(H,17,18,19,21) |
InChI Key |
CZOJWPKXYXMGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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